N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core. Key structural features include:
- A 4-methoxyphenyl group at position 3, contributing electron-donating properties.
- A 5-oxo-4,5-dihydroquinazoline moiety, which may enhance hydrogen-bonding interactions.
- A 4-ethylbenzyl carboxamide substituent at position 8, introducing steric bulk and hydrophobicity.
While direct experimental data for this compound are unavailable in the provided evidence, its structural analog, N-benzyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (Compound ID: E543-0685), has been extensively characterized . The primary distinction lies in the substitution of the benzyl group in the analog with a 4-ethylbenzyl group in the target compound. This modification is expected to influence physicochemical properties and biological behavior.
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-3-16-4-6-17(7-5-16)15-27-25(32)19-10-13-21-22(14-19)31-24(28-26(21)33)23(29-30-31)18-8-11-20(34-2)12-9-18/h4-14,30H,3,15H2,1-2H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJQNOBEZUNQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
Hydrazinoquinazoline precursors react with orthoesters (e.g., triethyl orthoformate) in acidic media to form triazolo-annelated products. For example, refluxing 2-(4-bromophenyl)-4-hydrazinoquinazoline with triethyl orthoformate in acetic acid yields the triazoloquinazoline core after 16 hours. The reaction proceeds via intermediate imine formation, followed by intramolecular cyclization (Figure 1).
Figure 1: Proposed mechanism for triazolo annulation via hydrazine intermediates.
$$ \text{Hydrazinoquinazoline} + \text{Orthoester} \xrightarrow{\text{H}^+} \text{Triazoloquinazoline} $$
Oxidative Cyclization
Alternative methods employ oxidative conditions using reagents like iodine or hypervalent iodine compounds. For instance, treating 3-aminoquinazolinone derivatives with iodine in dimethyl sulfoxide (DMSO) promotes dehydrogenative coupling, forming the triazole ring. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.
Functionalization with 4-Ethylbenzyl and 4-Methoxyphenyl Groups
Attachment of the 4-Ethylbenzylamine Moiety
The N-(4-ethylbenzyl) carboxamide group at position 8 is introduced through a two-step process:
- Carboxylic Acid Activation: The 8-carboxylic acid derivative is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.
- Amide Coupling: The acyl chloride reacts with 4-ethylbenzylamine in anhydrous dichloromethane or tetrahydrofuran (THF), often using triethylamine as a base to scavenge HCl.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- Palladium Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) are effective for Suzuki-Miyaura couplings, with yields exceeding 75%.
- Acid Catalysis: p-Toluenesulfonic acid (p-TSA) in refluxing ethanol facilitates hydrazine cyclizations.
Analytical Characterization
Synthesized batches are validated using spectroscopic and chromatographic methods:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis.
Scientific Research Applications
N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex molecules.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The target compound differs from its closest analog (Compound E543-0685) as follows:
| Feature | Target Compound | Analog (E543-0685) |
|---|---|---|
| N-Substituent | 4-ethylbenzyl | Benzyl |
| Molecular Formula | C₂₆H₂₃N₅O₃* | C₂₄H₁₉N₅O₃ |
| Molecular Weight | ~453.50 g/mol* | 425.45 g/mol |
*Estimated based on structural modifications.
Physicochemical Properties
A comparative analysis of key parameters is outlined below:
*Estimates derived from structural modifications to the analog.
Key Observations:
Increased Hydrophobicity : The 4-ethylbenzyl group elevates logP by ~0.5 units compared to the benzyl analog, suggesting enhanced lipid membrane permeability but reduced aqueous solubility .
Similar Polar Interactions : Both compounds share identical hydrogen-bonding capacity and polar surface area, implying comparable passive diffusion rates.
Implications of Structural Modifications
Pharmacokinetic Considerations
- Absorption : Higher logP in the target compound may improve intestinal absorption but could limit solubility-driven bioavailability.
- Metabolism : The ethyl group might slow oxidative metabolism (e.g., cytochrome P450-mediated), extending half-life compared to the analog.
Biological Activity
N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its antitumor properties and other pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
- Formation of the triazole ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Functionalization : Introducing the ethylbenzyl and methoxyphenyl groups through nucleophilic substitution or electrophilic aromatic substitution.
- Final modifications : Converting intermediates to the final carboxamide structure through acylation reactions.
Antitumor Activity
Recent studies have demonstrated that derivatives of quinazoline and triazole structures exhibit significant antitumor activity. For instance:
- In vitro studies : The compound was tested against various cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The results indicated a notable inhibition of cell proliferation across multiple lines (see Table 1 for details) .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Inhibition of cell cycle progression |
| HT-29 (Colon Cancer) | 25 | Disruption of mitochondrial function |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G2/M phase.
- Mitochondrial Dysfunction : The compound induces oxidative stress within cancer cells, leading to mitochondrial damage and subsequent apoptosis.
Case Studies
In a notable study conducted by the National Cancer Institute, compounds similar to this compound were evaluated for their anticancer potential across 60 different cancer cell lines. Results showed that modifications in the side chains significantly affected their potency and selectivity against specific cancer types .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
